2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIZRBEIRLXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CN)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Two-Step Synthesis
A classical approach involves:
- Formation of a halo-substituted ethanamine intermediate: Starting from 5-methylthiophene-2-carbaldehyde, a halo-substituted ethanamine derivative is prepared through halogenation and amination steps.
- Nucleophilic substitution: Morpholine is reacted with the halo-substituted intermediate to form the target compound.
- This method typically requires longer reaction times (several hours to days) and involves multiple purification steps.
- The yields vary widely depending on reaction conditions and purity of intermediates.
Alternative Catalytic Systems and Solvents
Other catalytic systems such as piperidine, silica/pyridine, and acid catalysts have been used in related morpholine-thiophene syntheses with varying success. However, these often require longer reaction times (up to 100 hours) or produce lower yields (45–52%) and may involve toxic or less environmentally friendly solvents.
Research Findings and Comparative Analysis
The following table summarizes key preparation methods for morpholine-thiophene derivatives related to 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine, highlighting reaction conditions and yields:
| Methodology | Catalyst | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Two-step condensation/reflux | Piperidine | Ethanol | 7 hours | 45–85 | Conventional, longer duration |
| One-pot at room temperature | Silica/pyridine | Ethanol | 100 hours | 76 | Long reaction time |
| Two-step microwave (80°C) | None | — | 1 hour | 49–52 | Microwave-assisted, moderate yield |
| One-pot at 180°C | Acetic acid | Ethanol | 45 minutes | 61–83 | High temperature, good yield |
| One-pot microwave (80°C) | MgO | Ethanol | 1 hour | 73 | Green chemistry, efficient |
This analysis shows that microwave-assisted one-pot synthesis using MgO catalyst in ethanol offers a balanced combination of yield, reaction time, and environmental considerations, making it a preferred method for synthesizing morpholine-thiophene derivatives.
Notes on Characterization and Purification
- The products are typically characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structural integrity.
- Purification is commonly performed via flash chromatography using n-hexane/ethyl acetate mixtures.
- The use of solid catalysts like MgO facilitates easy recovery and reuse, enhancing the sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 5-methylthiophen-2-carbaldehyde with morpholine followed by reduction steps to yield the final amine product. This synthetic versatility allows for modifications that can enhance pharmacological properties or tailor specificity for biological targets.
Preliminary studies indicate that 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine exhibits significant biological activity in several areas:
Potential Therapeutic Areas:
- Antidepressant Activity: The morpholine component is often associated with neuroactive properties, making this compound a candidate for antidepressant research.
- Anticancer Properties: Initial investigations suggest potential applications in oncology, particularly in targeting specific cancer cell lines.
- Antimicrobial Effects: The thiophene group may contribute to antimicrobial activity, warranting further exploration in infectious disease contexts .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Key areas of focus include:
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Aromatic Ring Substitutions
Notes:
- *Molecular weight calculated from formula.
- Thiophene analogs (e.g., target compound) may exhibit stronger aromatic interactions compared to phenyl derivatives.
Morpholine and Backbone Modifications
Notes:
- Thiazole-containing analogs (e.g., MTZ ) may exhibit enhanced hydrogen-bonding capacity vs. thiophene derivatives.
Key Research Findings
- Electronic Effects : Fluorophenyl and chlorophenyl analogs () demonstrate how electron-withdrawing substituents modulate electronic environments, impacting receptor binding.
- Lipophilicity : Chlorine in increases logP vs. fluorine in , suggesting divergent pharmacokinetic profiles.
- Synthetic Challenges : The target compound’s discontinued status contrasts with active analogs like MTZ , implying synthetic or stability issues unique to the methylthiophene-morpholine combination.
Biological Activity
2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine, also known by its CAS Number 1094226-79-5, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine a thiophene and a morpholine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2OS, with a molecular weight of approximately 226.34 g/mol. The presence of the five-membered aromatic thiophene ring and the morpholine ring suggests potential interactions with various biological targets, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2OS |
| Molecular Weight | 226.34 g/mol |
| CAS Number | 1094226-79-5 |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity in several areas:
- Enzyme Inhibition : Initial research suggests that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of biogenic amines such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Antioxidant Properties : The thiophene component is known for its antioxidant capabilities, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues.
- Potential Antidepressant Effects : Given its interaction with neurotransmitter systems, there is potential for this compound to exhibit antidepressant-like effects, similar to other MAO inhibitors used in clinical settings.
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter regulation:
- MAO Inhibition : By inhibiting MAO-A and MAO-B, the compound may increase levels of norepinephrine and serotonin, potentially alleviating symptoms of depression .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Similar Compounds :
- 5-Methyl-thiophen-2-methylamine : Lacks morpholine functionality but shares the thiophene structure.
- 4-(Methylphenyl)-morpholine : Contains a morpholine ring but lacks the thiophene component.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-thiophen-2-methylamine | Methyl group on thiophene | Lacks morpholine functionality |
| 4-(Methylphenyl)-morpholine | Morpholine ring with a phenyl group | Different aromatic system affecting activity |
| N,N-Dimethyl-morpholine | Simple morpholine derivative | No thiophene component |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
